2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-9-5-8-16(12-17)21-19(23)13-18-20(24)26-11-10-22(18)14-15-6-3-2-4-7-15/h2-9,12,18H,10-11,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOFCMDECXSKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of an appropriate amine with an epoxide or through cyclization reactions involving diols and amines.
Acylation: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride.
Methoxylation: The methoxy group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Features and Core Modifications
Target Compound
- Core: 2-Oxomorpholine (morpholinone)
- Substituents :
- 4-Benzyl group
- Acetamide linked to 3-methoxyphenyl
- Key Functional Groups : Amide, methoxy, benzyl.
Comparable Compounds
N-(4-(Amino(imino)-methyl)benzyl)-2-((R)-4-benzyl-3-oxo-morpholin-2-yl)-acetamide Core: Morpholinone (similar to target) Substituents:
- 4-Benzyl group (shared with target)
- Acetamide linked to a benzyl-imino group Application: Thrombin inhibitor synthesized via chemoenzymatic methods with high enantiomeric purity (ee% = 90.90%) .
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Core: Morpholinone (similar to target) Substituents:
- 4-Acetyl and 6,6-dimethyl groups (vs. 4-benzyl in target)
- Acetamide linked to 4-isopropylphenyl
2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Core: Thieno[3,2-d]pyrimidinone (distinct from morpholinone) Substituents:
- 3-Benzyl and sulfur-containing heterocycle
- Acetamide linked to 3-methoxyphenyl (shared with target)
2-[3-(Benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide Core: Quinolinone (distinct from morpholinone) Substituents:
- Benzenesulfonyl and fluoro groups
- Acetamide linked to 3-methoxyphenyl (shared with target)
Key Observations :
- The target compound and its morpholinone analogs (e.g., ) share modular synthetic routes involving amide bond formation, but the chemoenzymatic approach in offers enantioselectivity.
- Thienopyrimidinone and quinolinone derivatives (e.g., ) introduce sulfur or fluorine atoms, which may enhance metabolic stability or binding affinity compared to morpholinones.
Biological Activity
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide is a synthetic compound belonging to the morpholine derivatives class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a morpholine ring with a benzyl group and a methoxyphenyl acetamide moiety, contributing to its biological interactions. The molecular formula is , with a molecular weight of approximately 342.39 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can bind to various receptors, triggering signaling cascades that result in physiological responses.
- DNA Interaction : Potential intercalation into DNA may disrupt replication and transcription processes, leading to cell cycle arrest.
Biological Activity and Pharmacological Applications
Recent studies have highlighted the compound's promising biological activities:
Antimicrobial Activity
Research indicates that morpholine derivatives exhibit antifungal properties against Candida species and other fungi. For instance, derivatives similar to this compound have shown significant fungicidal effects and improved stability in plasma, enhancing their therapeutic potential against fungal infections .
Anticancer Properties
The compound has been investigated for anticancer activities, particularly in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies suggest that modifications in the morpholine structure can enhance its efficacy against various cancer cell lines .
Case Studies
- Fungal Infections : A study demonstrated that related morpholine derivatives effectively reduced fungal load in murine models infected with Candida albicans, showcasing their potential as therapeutic agents in treating systemic fungal infections .
- Cancer Treatment : Another investigation focused on the compound's ability to inhibit specific cancer cell lines, revealing dose-dependent responses that suggest its viability as a candidate for further development in cancer therapies .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.39 g/mol |
| Antifungal Activity | Effective against Candida species |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Mechanism of Action | Enzyme inhibition, receptor binding |
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methoxyphenyl)acetamide?
Synthesis optimization requires precise control of reaction parameters. For example:
- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate coupling reactions but risk decomposition of the morpholinone core .
- Solvent choice : Polar aprotic solvents like DMF or dichloromethane are preferred for amide bond formation, as evidenced by HATU/DIPEA-mediated coupling protocols .
- Reaction time : Multi-step syntheses often require overnight stirring for intermediates like morpholinone derivatives to achieve >90% conversion .
Methodological Tip : Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and confirm purity via HPLC (>95%) .
Q. How should researchers characterize the purity and structural identity of this compound?
Standard analytical workflows include:
- NMR spectroscopy : Key signals include the acetamide carbonyl (δ ~168–170 ppm in NMR) and methoxyphenyl protons (δ ~6.7–7.3 ppm in NMR) .
- Mass spectrometry : ESI/APCI(+) typically shows [M+H] peaks (e.g., m/z 420–450 range for related derivatives) .
- X-ray crystallography : SHELX software (e.g., SHELXL) can resolve crystal structures to confirm stereochemistry and hydrogen bonding patterns .
Q. What in vitro assays are suitable for initial biological activity screening?
- Antifungal activity : Broth microdilution assays against Candida albicans (MIC values <10 µg/mL observed in morpholinone analogs) .
- Anti-inflammatory potential : COX-2 inhibition assays using human recombinant enzymes (IC comparisons with indomethacin as control) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Contradictions may arise from assay conditions or structural analogs. Strategies include:
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC trends .
- Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity .
- Structural analogs : Compare with derivatives like 2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-(4-methoxybenzyl)acetamide, which showed enhanced antioxidant activity (EC 12 µM vs. 25 µM for parent compound) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like fungal CYP51 (binding energy ≤-8 kcal/mol correlates with activity) .
- QSAR modeling : Use descriptors like LogP (2.5–3.5 for optimal permeability) and topological polar surface area (TPSA ~90 Ų) to predict bioavailability .
- MD simulations : GROMACS can simulate stability of acetamide-morpholinone conformers in lipid bilayers (>50 ns trajectories recommended) .
Q. How can researchers address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain compound stability .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) to enhance aqueous dispersion .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked methoxy substituents) to improve logD values .
Methodological Challenges and Solutions
Q. How to mitigate side reactions during morpholinone ring functionalization?
- Protecting groups : Use Boc for amine protection during benzyl group introduction .
- Low-temperature conditions : Perform acylation at 0–5°C to suppress epimerization of the morpholinone core .
- Catalytic additives : DMAP (5 mol%) accelerates acetylations while reducing byproduct formation .
Q. What strategies improve yield in multi-step syntheses?
- Intermediate purification : Flash chromatography (silica gel, 40–63 µm) after each step minimizes carryover impurities .
- One-pot reactions : Sequential coupling of 3-methoxyphenylamine and benzyl chloride precursors reduces isolation steps .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., 30 min vs. 12 h conventionally) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
